N-(3-chloro-4-methoxybenzyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
Overview
Description
N-(3-chloro-4-methoxybenzyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a 3-chloro-4-methoxybenzyl group attached to the nitrogen atom of a 3,4-dihydroisoquinolinecarboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxybenzyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chloro-4-methoxybenzylamine and 3,4-dihydroisoquinolinecarboxylic acid.
Coupling Reaction: The 3-chloro-4-methoxybenzylamine is reacted with 3,4-dihydroisoquinolinecarboxylic acid in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis procedures to produce larger quantities of the compound.
Optimization: Optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Automation: Utilizing automated synthesis equipment to ensure consistent and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxybenzyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloro group in the benzyl moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(3-chloro-4-methoxybenzyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxybenzyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways, leading to changes in cellular functions and activities.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methoxybenzyl)-1H-pyrrole-2-carboxamide
- N-(3-chloro-4-methoxybenzyl)-1H-indole-2-carboxamide
Uniqueness
N-(3-chloro-4-methoxybenzyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties compared to other similar compounds. Its combination of a 3-chloro-4-methoxybenzyl group with a 3,4-dihydroisoquinolinecarboxamide backbone makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-23-17-7-6-13(10-16(17)19)11-20-18(22)21-9-8-14-4-2-3-5-15(14)12-21/h2-7,10H,8-9,11-12H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMNHNQBSJRCFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCC3=CC=CC=C3C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401325841 | |
Record name | N-[(3-chloro-4-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401325841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666357 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866132-01-6 | |
Record name | N-[(3-chloro-4-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401325841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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